molecular formula C22H15F2N5OS B3017885 3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1798513-78-6

3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B3017885
Numéro CAS: 1798513-78-6
Poids moléculaire: 435.45
Clé InChI: VNNMMSYXJUWWFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H15F2N5OS and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, emphasizing its antiproliferative effects and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions where various functional groups are introduced to enhance biological activity. The synthetic pathway often includes the formation of the pyrazole core followed by the introduction of the imidazo[2,1-b]thiazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit the growth of several cancer cell lines:

  • In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer types including breast (MDA-MB-231), lung, and pancreatic cancer cells. For instance, it exhibited an IC50 value in the low micromolar range against MDA-MB-231 cells, indicating potent activity .
  • In vivo Studies : Further evaluations in animal models have shown that this compound can effectively reduce tumor size and improve survival rates in xenograft models of pancreatic cancer .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Apoptotic Pathways : It activates caspase pathways and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects :

  • COX Inhibition : It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, with results indicating significant COX-2 selectivity, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

Data Summary

Biological ActivityAssessed ModelIC50 ValueReference
AntiproliferativeMDA-MB-231~5 μM
AntiproliferativePanc-12.2 - 3.9 μM
COX-2 InhibitionEnzyme Assay0.02 - 0.04 μM

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this pyrazole derivative led to a significant reduction in cell viability and increased apoptosis markers in MDA-MB-231 cells .
  • Pancreatic Cancer Model : In a preclinical model of pancreatic ductal adenocarcinoma (PDAC), administration of this compound resulted in reduced tumor growth rates and enhanced survival compared to control groups .

Propriétés

IUPAC Name

5-(2,4-difluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N5OS/c1-28-20(11-18(27-28)14-7-6-13(23)10-16(14)24)21(30)25-17-5-3-2-4-15(17)19-12-29-8-9-31-22(29)26-19/h2-12H,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMMSYXJUWWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.